molecular formula C10H16ClN3 B1463721 6-chloro-2-methyl-N-pentylpyrimidin-4-amine CAS No. 1250762-35-6

6-chloro-2-methyl-N-pentylpyrimidin-4-amine

Cat. No.: B1463721
CAS No.: 1250762-35-6
M. Wt: 213.71 g/mol
InChI Key: DAZNETHYXMCTPO-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, with its specific substitutions, holds potential for various applications in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

6-chloro-2-methyl-N-pentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNETHYXMCTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method starts with 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution reactions to introduce the desired substituents. The reaction conditions often include the use of bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-chloro-2-methyl-N-pentylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Condensation Reactions: It can form more complex structures through condensation with other compounds.

Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents like TEMPO, and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-chloro-2-methyl-N-pentylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

6-chloro-2-methyl-N-pentylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine lies in its specific substitutions, which confer distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and other fields.

Biological Activity

6-Chloro-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. The compound's structure, characterized by a chlorinated pyrimidine ring and an aliphatic amine side chain, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Molecular Characteristics

The molecular formula of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine is C11H15ClN2C_{11}H_{15}ClN_2 with a molecular weight of approximately 232.1 g/mol. The compound features a pyrimidine ring substituted at the 2 and 6 positions, which is known to influence its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 6-chloro-2-methyl-N-pentylpyrimidin-4-amine, exhibit significant antimicrobial properties. A study demonstrated that similar compounds inhibited bacterial growth through interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrimidine derivatives can act as inhibitors of specific enzymes involved in various biochemical pathways. For instance, the compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine to various protein targets. These studies suggest that the compound may effectively bind to active sites of enzymes, potentially leading to inhibition or modulation of their activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine typically involves nucleophilic substitution reactions on chlorinated pyrimidines. Variations in substitution patterns on the pyrimidine ring have been shown to significantly affect biological activity. For example, methyl group substitutions can alter the pharmacological profile and enhance binding affinity to biological targets .

Compound NameStructureUnique Features
6-Chloro-2-methyl-N-pentylpyrimidin-4-amineStructureMethyl substitution alters pharmacological profile
2,6-Dichloro-N-methyl-N-phenylpyrimidin-4-amineStructureEnhanced reactivity due to amino group
4-Amino-2,6-dichloropyrimidineStructureContains an amino group that enhances reactivity

Study on Antiviral Activity

A notable study explored the antiviral potential of pyrimidine derivatives against HIV-1 protease. The results indicated that 6-chloro-2-methyl-N-pentylpyrimidin-4-amine could serve as a potential inhibitor, demonstrating significant binding affinity and inhibitory effects in vitro .

Comparative Analysis

Comparative studies with structurally similar compounds have revealed insights into the structure–activity relationship (SAR). Compounds with different substituents on the pyrimidine ring exhibited varying degrees of biological activity, suggesting that specific modifications can enhance efficacy against targeted biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.